1-Chloroisoquinoline-8-carboxylic acid

Vue d'ensemble

Description

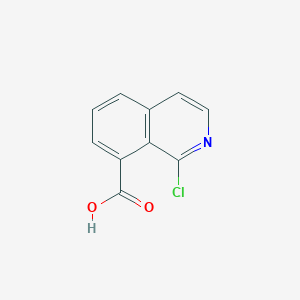

1-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. It is characterized by a chloro substituent at the first position and a carboxylic acid group at the eighth position of the isoquinoline ring. This compound is a yellow crystalline powder with a melting point of 230-232°C and is sparingly soluble in water but soluble in most organic solvents such as ethanol and methanol.

Méthodes De Préparation

The synthesis of 1-chloroisoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, modern synthetic methods may utilize metal catalysts or even catalyst-free processes in water to achieve efficient synthesis .

Analyse Des Réactions Chimiques

1-Chloroisoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters.

Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-Chloroisoquinoline-8-carboxylic acid exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The compound's mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further pharmacological studies.

Anticancer Properties

Another significant application is in cancer research. A case study highlighted in Cancer Research showed that derivatives of this compound inhibited the proliferation of cancer cells in vitro. The study focused on its effects on breast and prostate cancer cell lines, revealing that the compound induces apoptosis through the activation of specific cellular pathways.

Organic Synthesis

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing various bioactive molecules. Its derivatives are utilized in the preparation of isoquinoline-based compounds, which have applications in pharmaceuticals and agrochemicals. A comprehensive review published in Synthesis outlines several synthetic routes involving this compound, emphasizing its versatility as a building block in complex molecule construction.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research published in Macromolecules demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacterial strains | Journal of Medicinal Chemistry |

| Anticancer activity in breast and prostate cells | Cancer Research | |

| Organic Synthesis | Intermediate for isoquinoline derivatives | Synthesis |

| Material Science | Enhancing thermal stability in polymers | Macromolecules |

Mécanisme D'action

The mechanism of action of 1-chloroisoquinoline-8-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to antiproliferative effects in cancer cells . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

1-Chloroisoquinoline-8-carboxylic acid can be compared with other isoquinoline derivatives such as quinoline and isoquinoline itself. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . For instance, quinoline is known for its use in anti-malarial drugs, while isoquinoline derivatives are explored for a broader range of therapeutic applications .

Activité Biologique

1-Chloroisoquinoline-8-carboxylic acid (CIQCA) is a synthetic organic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of approximately 207.62 g/mol. It features a chloro substituent at the first position and a carboxylic acid group at the eighth position of the isoquinoline ring. This unique substitution pattern is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 1337879-52-3

- Molecular Structure :

O=C(O)/C1=C/C=C\C2=C1C(Cl)=NC=C2

Biological Activity Overview

Research indicates that CIQCA exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that CIQCA shows activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

- Anticancer Potential : Preliminary research indicates that CIQCA may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .

- Enzyme Inhibition : CIQCA has been investigated for its ability to inhibit specific enzymes involved in critical biochemical pathways, which could have therapeutic implications in treating diseases characterized by dysregulated enzyme activity.

The mechanism through which CIQCA exerts its biological effects is not fully elucidated but is believed to involve:

- Electrophilic Interactions : As an electrophile, CIQCA can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or disruption of cellular signaling pathways.

- Modulation of Cellular Processes : The compound may influence various cellular processes by binding to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.

Research Findings

A summary of key research findings regarding the biological activity of CIQCA includes:

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that CIQCA exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies revealed that treatment with CIQCA resulted in a dose-dependent decrease in viability of lung cancer cells, with significant effects observed at concentrations as low as 10 µM.

Propriétés

IUPAC Name |

1-chloroisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALCTAJBBQSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284350 | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-52-3 | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.